molecular formula C7H10O3 B13664211 (S)-1-(3-Furyl)-1,3-propanediol

(S)-1-(3-Furyl)-1,3-propanediol

Cat. No.: B13664211
M. Wt: 142.15 g/mol
InChI Key: SRCFLSHXORAAFT-UHFFFAOYSA-N
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Description

(S)-1-(3-Furyl)-1,3-propanediol is a chiral diol featuring a furan ring at the 3-position of the propanediol backbone. Its stereochemistry and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for prodrugs targeting liver enzymes (e.g., HepDirect intermediates) .

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

1-(furan-3-yl)propane-1,3-diol

InChI

InChI=1S/C7H10O3/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5,7-9H,1,3H2

InChI Key

SRCFLSHXORAAFT-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C(CCO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-Furyl)-1,3-propanediol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-furylmethanol.

    Oxidation: 3-furylmethanol is oxidized to 3-furylmethanal using an oxidizing agent such as pyridinium chlorochromate.

    Reduction: The 3-furylmethanal is then subjected to asymmetric reduction using a chiral catalyst to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric reduction processes, utilizing chiral catalysts and optimized reaction conditions to ensure high yield and enantiomeric purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Pyridinium chlorochromate, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation Products: 3-furylmethanal, 3-furylmethanoic acid.

    Reduction Products: 3-furylmethanol derivatives.

    Substitution Products: Various substituted furyl derivatives.

Scientific Research Applications

(S)-1-(3-Furyl)-1,3-propanediol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(3-Furyl)-1,3-propanediol involves its interaction with specific molecular targets, leading to various biological effects. The furan ring and hydroxyl groups play crucial roles in its binding to enzymes and receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Comparative Data Table

Compound Key Features Applications Notable Properties References
This compound Chiral diol with furan ring; stereospecific synthesis Pharmaceutical intermediates Potential for prodrug metabolism
1,3-Propanediol Bio-based/petrochemical sources; strong H-bonding Batteries, polymers, solvents High solvation capacity
Erythro-1,2-bis-(aryl)-1,3-PD Antioxidant phenolic groups; stereoisomerism Natural product isolation SOD-like activity
FTY720-phosphate Phosphorylated amino group; sensitive MS detection Immunomodulatory drugs High analytical sensitivity
20-Hydroxy-1,3-propanediol Lower molecular weight; natural derivative Phytochemical studies Structural simplicity

Key Research Findings

  • Stereochemistry Matters : Threo isomers of bis-aryl propanediols exhibit distinct antioxidant activities compared to erythro forms, suggesting that the (S)-configuration in this compound may optimize its biological interactions .
  • Substituent-Driven Reactivity : The furan ring’s electron-rich π-system may enhance charge transfer in battery electrolytes, whereas pyridine or phenyl groups alter metabolic stability .
  • Industrial Scalability : Bio-based 1,3-propanediol production achieves >60% yield, a benchmark for optimizing chiral derivatives like this compound .

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